1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the introduction of the tert-butoxycarbonyl group into a precursor molecule using tert-butyl chloroformate in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide. The pyrazole ring is often formed through a cyclization reaction involving hydrazine derivatives and appropriate diketones or aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Flow microreactor systems have been explored for the efficient introduction of the tert-butoxycarbonyl group, offering advantages in terms of reaction control and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active amine group that can interact with enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
The presence of both the tert-butoxycarbonyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C16H16F3N3O4 |
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Molecular Weight |
371.31 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H16F3N3O4/c1-15(2,3)26-14(25)21-9-4-6-10(7-5-9)22-12(16(17,18)19)11(8-20-22)13(23)24/h4-8H,1-3H3,(H,21,25)(H,23,24) |
InChI Key |
ZPTUDOGJZHQVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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